2',5'-Dideoxyuridine

Vue d'ensemble

Description

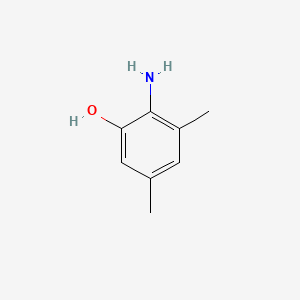

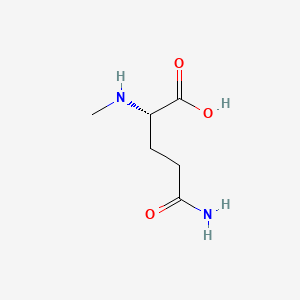

2',5'-Dideoxyuridine (2',5'-ddU) is an analog of the natural nucleoside uridine and is used in a variety of applications in scientific research. 2',5'-ddU has been used in a variety of biochemical and physiological studies, as it is a potent inhibitor of several enzymes, including reverse transcriptase (RT), ribonuclease H (RNase H), and DNA polymerase. 2',5'-ddU has also been used in the synthesis of DNA, RNA, and other nucleic acids, as well as in the production of gene-editing tools such as CRISPR/Cas9. In addition, it has been used in the development of cancer therapies, antiviral agents, and other pharmaceuticals.

Applications De Recherche Scientifique

Antimicrobial Properties

“2’,5’-Dideoxyuridine” derivatives have been synthesized and studied for their antimicrobial properties . However, these compounds were found to possess low cytotoxicity in Vero, A549 cells and Jurkat cell cultures and did not demonstrate noticeable antimicrobial activity .

Antiviral and Anticancer Agents

Nucleoside analogues, including “2’,5’-Dideoxyuridine”, play an important role in medicine as antiviral and anticancer agents . They have been found to exhibit considerable in vitro antituberculosis activity in experimental models .

Treatment of Tuberculosis (TB)

“2’,5’-Dideoxyuridine” derivatives have been found to be effective against Mycobacterium tuberculosis strains, including extensively drug-resistant (XDR) strains and multidrug-resistant (MDR) strains . These strains are barely affected by standard chemotherapy regimens .

Inhibition of Mycobacterial Growth

5-modified pyrimidine nucleosides with extended 1-alkynyl substituents, including “2’,5’-Dideoxyuridine” derivatives, effectively inhibit the mycobacterial growth .

Chemotherapy

The clinical potential of base analogs, including “2’,5’-Dideoxyuridine”, has been well recognized in chemotherapy . These compounds have proven to be powerful tools for elucidation of many intricate biochemical events of importance to molecular biology .

Biochemical Research

“2’,5’-Dideoxyuridine” and its derivatives have been used as powerful tools in biochemical research . They have helped in the elucidation of many intricate biochemical events of importance to molecular biology .

Safety and Hazards

Propriétés

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-5-6(12)4-8(15-5)11-3-2-7(13)10-9(11)14/h2-3,5-6,8,12H,4H2,1H3,(H,10,13,14)/t5-,6+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCFKLBIAIKUKB-GKROBHDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(O1)N2C=CC(=O)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332151 | |

| Record name | 2',5'-Dideoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',5'-Dideoxyuridine | |

CAS RN |

35959-50-3 | |

| Record name | 2',5'-Dideoxyuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2',5'-Dideoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 5'-amino analogs of 2',5'-dideoxyuridine, such as 5-iodo-5'-amino-2',5'-dideoxyuridine (AIU), primarily act as antiviral agents by being incorporated into the DNA of virus-infected cells. This incorporation disrupts viral DNA synthesis and replication. Research shows that AIU is specifically phosphorylated by the thymidine kinase encoded by herpes simplex virus type 1 (HSV-1), making it particularly effective against herpesviruses. [] Additionally, AIU can antagonize the feedback inhibition of thymidine kinase by thymidine triphosphate and iododeoxyuridine triphosphate, further increasing the intracellular concentration of these nucleotides and enhancing their cytotoxic effects. []

A: The position of the azido group in azidopyrimidine nucleosides significantly influences the reactivity of aminyl radicals generated by dissociative electron attachment, a process relevant to radiosensitization. Studies show that when the aminyl radical is located at a primary carbon site, as in 5'-azido-2',5'-dideoxyuridine, it readily abstracts a hydrogen atom, forming an α-azidoalkyl radical. [] This process contributes to enhanced radiation damage. Conversely, aminyl radicals at secondary carbon sites, like in 2'-azido-2'-deoxyuridine, preferentially engage in electrophilic addition to the C5=C6 double bond of the pyrimidine base. [] This difference in reactivity highlights the importance of site-specific azido substitution for optimizing radiosensitizing properties.

ANone: The molecular formula of 2',5'-dideoxyuridine is C9H12N2O4. Its molecular weight is 212.20 g/mol.

A: Yes, crystallographic studies have revealed that 5-iodo-5'-amino-2',5'-dideoxyuridine (AIU) exhibits an unusual zwitterionic structure and an atypical sugar ring conformation. [, ] These unique structural characteristics could be responsible for AIU's specific antiviral activity and lack of toxicity to uninfected cells.

A: Yes, the presence of a 5'-N-acylamide group in 6-azauridine derivatives makes them more susceptible to degradation under the standard conditions used for removing O-alkylidene protecting groups. [] This observation highlights the need for alternative deprotection strategies when working with such modified nucleosides.

A: Introducing a methylene group between the C5' and O5' positions in 6,5'-cyclo-2'-deoxyuridine increases the distance between the nucleobase and the sugar backbone. [] Crystal structure analysis of the resulting diastereomers reveals that this modification shifts the nucleoside's conformation closer to that of A-form nucleotides rather than B-form nucleotides. This structural change could potentially impact the compound's interaction with biological targets.

A: Yes, metabolic studies demonstrate that AIU is incorporated into the DNA of cells exclusively when infected with herpes simplex virus type 1 (HSV-1). [] Moreover, phosphorylation of AIU is only observed in cell-free extracts derived from HSV-infected cells. [] This specific uptake and metabolic activation within infected cells contribute to AIU's selective antiviral activity and favorable toxicity profile.

A: Yes, adenovirus-mediated transfer of the herpes simplex virus thymidine kinase (HSV-TK) gene significantly enhances the cytotoxicity of antiviral drugs like ganciclovir and araT in rat C6 glioma cells. [] This approach exploits the HSV-TK enzyme's ability to efficiently phosphorylate these drugs, leading to increased intracellular accumulation of their active metabolites and enhanced cell killing.

A: Yes, researchers have successfully conjugated AIU to horseradish peroxidase (HRP), a protein known to undergo retrograde axonal transport. [] This conjugation aimed to explore the possibility of delivering AIU directly to the trigeminal ganglion, the site of latent herpes simplex virus infection. While the conjugation process altered the conformation of HRP, the AIU/HRP conjugate retained significant enzymatic activity and was effectively transported retrogradely in corneal sensory axons. [] This approach demonstrates the potential for utilizing targeted drug delivery strategies to improve the treatment of recurrent herpes simplex virus infections.

ANone: Several analytical techniques are employed to characterize and quantify 2',5'-dideoxyuridine and its derivatives. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is used to elucidate the structure and conformation of the compounds, including the assignment of proton (1H) and carbon (13C) signals. []

- Chromatographic Methods: Techniques like thin-layer chromatography (TLC) and column chromatography are employed for separating and purifying different nucleoside derivatives. [, ]

- Radiolabeling: Radioactive isotopes like 125I and 32P are incorporated into the structure of nucleoside analogs to track their metabolism, incorporation into DNA, and cellular uptake. [, , ]

A: Yes, several antiviral agents share a similar mechanism of action with AIU, primarily targeting viral DNA polymerase or other enzymes involved in viral DNA replication. Some notable examples include:* Acyclovir (ACV): ACV is another nucleoside analog that exhibits potent antiviral activity against herpesviruses. Like AIU, it requires phosphorylation by viral thymidine kinase for activation. []* Ganciclovir (GCV): GCV is a guanosine analog that also acts as a viral DNA polymerase inhibitor. It shows efficacy against cytomegalovirus and other herpesviruses. []

ANone: The study of AIU and related compounds demonstrates the collaborative nature of scientific research, drawing on expertise from various disciplines, including:

- Organic Chemistry: Synthesis of novel nucleoside analogs and modifications to their structure for improved activity and pharmacological properties. [, , , , , , , , , ]

- Biochemistry: Investigating the mechanism of action, metabolic pathways, and interactions with viral and cellular enzymes. [, , , , ]

- Virology: Evaluating antiviral activity against different viruses in vitro and in vivo, as well as studying resistance mechanisms. [, , , , , , ]

- Pharmacology: Assessing the pharmacokinetic properties, drug delivery strategies, and potential for targeted therapy. [, ]

- Immunology: Examining the impact on the immune system, including immunosuppressive effects and potential for immunomodulation. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1594029.png)